Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes benzyl, benzyloxycarbonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with benzyloxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carbonyl groups can produce benzyl alcohol derivatives .
Scientific Research Applications
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the additional amino group.
(2S)-{[(benzyloxy)carbonyl]amino}(cyclohexyl)ethanoic acid: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in scientific research and industry.
Biological Activity
Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate, also known as N-[(benzyloxy)carbonyl]-L-alanine, is a derivative of alanine that has garnered attention for its biological activity, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and relevant data on the compound's biological properties and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₄ |
Molecular Weight | 299.33 g/mol |
Melting Point | 82-84 °C |
Boiling Point | 422.1 °C |
Density | 1.2 g/cm³ |
LogP | 1.71 |
This compound exhibits several biological activities, primarily through its interactions with various signaling pathways and cellular mechanisms:
- Anti-infection Activity : The compound has shown potential as an anti-infective agent, particularly against bacterial infections. Its structural analogs have been investigated for their ability to inhibit the acetyltransferase Eis in Mycobacterium tuberculosis, which is crucial for antibiotic resistance mechanisms .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis pathways. It has been linked to modulation of key proteins involved in cell growth and survival, such as those in the MAPK/ERK pathway .
- Neuronal Signaling : The compound also interacts with various receptors involved in neuronal signaling, potentially impacting neurotransmission and neuroprotection .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study evaluated the efficacy of substituted benzyloxy-benzylamine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that certain compounds within this class effectively inhibited Eis activity, thereby restoring the efficacy of kanamycin against resistant strains .
- Ergogenic Effects : Another study highlighted the ergogenic potential of amino acid derivatives like this compound in enhancing physical performance by influencing anabolic hormone secretion and muscle recovery during exercise .
Research Findings
Research has consistently shown that this compound possesses a range of biological activities:
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects, making it a candidate for further development as an antibiotic or adjunct therapy in treating infections caused by resistant bacteria .
- Cellular Toxicity : While effective against certain pathogens, some derivatives have shown toxicity to mycobacterial cells but not to mammalian cells, indicating a selective toxicity profile that merits further investigation .
Properties
CAS No. |
2543-29-5 |
---|---|
Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
benzyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C27H28N2O5/c1-20(28-27(32)34-19-23-15-9-4-10-16-23)25(30)29-24(17-21-11-5-2-6-12-21)26(31)33-18-22-13-7-3-8-14-22/h2-16,20,24H,17-19H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
SDIOGIKUWJQQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.